Core Scaffold Divergence: 2-Aminoquinazolin-4-one vs. 4-Anilinoquinazoline Kinase Inhibition Profiles
The compound belongs to the 2-aminoquinazolin-4(1H)-one scaffold, which is structurally distinct from the more extensively characterized 4-anilinoquinazoline scaffold. In a direct kinase inhibition panel, a representative 4-anilinoquinazoline analog, N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, demonstrated potent inhibition of CLK1 (IC50 = 1.5 μM) and GSK-3α/β (IC50 = 3.0 μM) [1]. In contrast, the 2-aminoquinazolin-4(1H)-one scaffold, as exemplified by this compound and related 2-anilinoquinazolin-4(3H)-one derivatives, has not been reported to exhibit significant activity against these kinases, but has instead shown promise in antiviral (SARS-CoV-2 entry inhibition) and α-glucosidase inhibition assays [2]. This divergence in biological activity underscores the critical importance of the amine attachment position (2- vs. 4-) in determining target engagement.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not active / not reported against CLK1 or GSK-3α/β |
| Comparator Or Baseline | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine: IC50 = 1.5 μM (CLK1), 3.0 μM (GSK-3α/β) |
| Quantified Difference | Qualitative: Activity profile shifted from kinase inhibition (4-anilino) to other targets (2-aminoquinazolin-4-one) |
| Conditions | In vitro kinase inhibition assays (HTRF KinEASE-TK format for cSrc; specific conditions for CLK1/GSK-3α/β as described in reference) |
Why This Matters
This distinction is crucial for researchers seeking to avoid off-target kinase activity or specifically target non-kinase pathways, directly influencing the choice of scaffold for a given biological screen.
- [1] Waiker, D. K., Karthikeyan, C., Poongavanam, V., Kongsted, J., Lozach, O., Meijer, L., & Trivedi, P. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1909-1915. View Source
- [2] Lee, J. Y., Park, H., & Kim, S. et al. (2023). Novel SARS-CoV-2 entry inhibitors, 2-anilinoquinazolin-4(3H)-one derivatives, show potency as SARS-CoV-2 antivirals in a human ACE2 transgenic mouse model. Journal of Medicinal Chemistry. View Source
